Home > Products > Screening Compounds P79296 > 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine
7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine -

7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine

Catalog Number: EVT-15204922
CAS Number:
Molecular Formula: C7H6N4O3
Molecular Weight: 194.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound belongs to the family of pyrazolo[3,4-c]pyridines, which are recognized for their structural complexity and therapeutic potential. The molecular formula of 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine is C8H8N4O3C_8H_8N_4O_3, and it features both methoxy and nitro functional groups that contribute to its chemical reactivity and biological activity.

Source and Classification

This compound can be sourced from various chemical suppliers specializing in research chemicals. It is classified under heterocyclic compounds, specifically those containing nitrogen heteroatoms. The presence of both a methoxy group and a nitro group makes it particularly interesting for further chemical modifications and biological studies.

Synthesis Analysis

Methods

The synthesis of 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine typically involves several steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as 7-methoxy-1H-pyrazole and appropriate nitrating agents.
  2. Nitration Reaction: The key step is the nitration of the pyrazole ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration.
  3. Cyclization: Following nitration, cyclization may occur to form the final pyrazolo[3,4-c]pyridine structure.
  4. Purification: The crude product is purified through techniques like recrystallization or column chromatography to isolate the desired compound in high purity.

Technical Details

The reaction conditions, including temperature, time, and concentrations of reagents, are crucial for optimizing yield and selectivity. Typical yields for such reactions can vary significantly based on these parameters.

Molecular Structure Analysis

Structure

The molecular structure of 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine can be represented as follows:

  • Molecular Formula: C8H8N4O3C_8H_8N_4O_3
  • Molecular Weight: Approximately 196.18 g/mol
  • Structural Features: The compound features a pyrazole ring fused with a pyridine ring, with a methoxy group at the 7-position and a nitro group at the 4-position.
Chemical Reactions Analysis

Reactions

7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions typical for heterocycles:

  1. Electrophilic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
  2. Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
  3. Nucleophilic Reactions: The methoxy group can be involved in nucleophilic substitution reactions.

Technical Details

The reactivity of the compound is influenced by the electronic effects of the methoxy and nitro groups, making it a versatile molecule for further chemical transformations.

Mechanism of Action

Process

The mechanism of action for compounds like 7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine often involves interaction with biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific kinases or other enzymes involved in cellular signaling pathways.
  2. Receptor Binding: It may also bind to certain receptors, influencing downstream signaling cascades that affect cellular functions.

Data

Quantitative data on binding affinities or inhibition constants would typically be derived from biochemical assays tailored to specific targets.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity.

Applications

Scientific Uses

7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:

  1. Medicinal Chemistry: Used as a scaffold for developing new therapeutic agents targeting various diseases.
  2. Biological Studies: Investigated for its role in enzyme inhibition studies and receptor interaction assays.
  3. Chemical Biology: Employed in the design of chemical probes to study biological processes at the molecular level.

This compound exemplifies the potential for heterocyclic compounds in drug discovery and development due to its unique structural features and reactivity profiles.

Introduction to Pyrazolo[3,4-c]Pyridine Scaffolds in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) leverages small, low-molecular-weight compounds ("fragments") as building blocks for drug candidates. Heterocyclic fragments are indispensable in FBDD due to their structural diversity, target compatibility, and synthetic tractability. The pyrazolo[3,4-c]pyridine scaffold exemplifies this utility, offering a rigid bicyclic framework with multiple sites for vectorial elaboration. Unlike planar scaffolds, its three-dimensional geometry enables deep penetration into protein binding pockets while maintaining metabolic stability. This section details the theoretical foundations and target-interaction paradigms of this scaffold, with emphasis on the understudied [3,4-c] regioisomer.

Role of Heterocyclic Fragments in FBDD: Theoretical Frameworks and Target Protein Interactions

Heterocyclic fragments serve as privileged scaffolds in FBDD due to their capacity for targeted protein interactions through hydrogen bonding, π-stacking, and hydrophobic effects. Pyrazolo[3,4-c]pyridines exhibit high fragment-likeness (molecular weight <300 Da, cLogP <3) while retaining sufficient complexity for selective binding. Their nitrogen-rich structure mimics endogenous purines, making them ideal for targeting kinase ATP-binding sites and G-protein-coupled receptors (GPCRs) [2] [10].

A 2023 study demonstrated that unsubstituted pyrazolo[3,4-c]pyridine cores bind kinases (e.g., FGFR1) via dual hydrogen bonds: the N2 nitrogen interacts with the kinase hinge region’s Ala564 backbone, while N1-H donates to Glu562 [10]. This conserved motif enables fragment evolution into potent inhibitors. The scaffold’s synthetic versatility further supports in situ target-guided optimization, where initial fragment hits are iteratively refined using structural biology data. For example, pyrazolo[3,4-c]pyridine-based fragments targeting GPR119 (a diabetes/obesity target) achieved picomolar affinity through stepwise appendage of sulfonamide groups at C5 and C7 positions [2].

Key FBDD Advantages:

  • High Ligand Efficiency: Pyrazolo[3,4-c]pyridine fragments typically exhibit LE >0.3 kcal/mol per heavy atom.
  • Vectorial Diversity: Five modifiable positions (N1, N2, C3, C5, C7) enable simultaneous exploration of multiple protein subpockets [3].
  • Target Versatility: Validated against kinases, GPCRs, and cytokine receptors (e.g., IL-6, TNF-α) [5] [10].

Structural Uniqueness of 7-Methoxy-4-Nitro-1H-Pyrazolo[3,4-c]Pyridine: Positional Reactivity and Growth-Vector Potential

The strategic placement of methoxy (─OCH₃) and nitro (─NO₂) groups at C7 and C4 of pyrazolo[3,4-c]pyridine creates a synergistic electronic profile that directs regioselective elaboration. The nitro group’s strong electron-withdrawing character reduces electron density at C4/C6, facilitating nucleophilic aromatic substitution (SNAr) at C4. Concurrently, the C7 methoxy group acts as an electron donor, stabilizing adjacent positions (C5/C6) while enabling ortho-directed metalation for C─C bond formation [3] [7].

Table 1: Growth Vectors of 7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine

PositionReactivity ProfileFunctionalization StrategyFBDD Application
C4-NO₂Electrophilic; susceptible to SNArDisplacement with amines/thiols to yield 4-amino/4-thioethersKinase hinge-binding motifs
C7-OCH₃Moderately activating; directs ortho-metalationLithiation (TMPMgCl·LiCl) → Negishi couplingIntroduction of biaryl groups for hydrophobic pockets
C5Electron-deficient due to C4-NO₂Pd-catalyzed Buchwald-Hartwig aminationSolubility-enhancing groups (e.g., morpholine)
N1/N2Ambident nucleophilicityAlkylation (controlled by protecting groups)Linker attachment for PROTACs

Recent synthetic advances exploit this duality:

  • C4 Modification: The nitro group is displaced by amines under mild conditions (e.g., DIPEA, 60°C), yielding 4-amino derivatives critical for mimicking adenine in kinase inhibitors [3].
  • C7 Metalation: Selective magnesiation at C6 using TMPMgCl·LiCl generates nucleophiles for electrophilic quenching or cross-coupling (e.g., Negishi, Suzuki-Miyaura), enabling access to 6-aryl/heteroaryl derivatives [3].
  • N1 vs. N2 Selectivity: N1-alkylation predominates under kinetic control (e.g., alkyl halides, DMF), while bulky electrophiles favor N2 due to steric hindrance [3].

Table 2: Synthetic Milestones for Pyrazolo[3,4-c]pyridine Derivatives

YearDevelopmentSignificanceSource
20235-Halo derivatives enable tandem borylation/Suzuki couplingSolved C3 functionalization challenges [3]
2016FGFR inhibitors via C3-amide couplingDemonstrated kinase targeting with [3,4-b] isomers [10]
N/ACommercial availability of 7-methoxy precursorEnabled C7 diversification studies [7]

The C7 methoxy group’s stability is noteworthy: unlike labile C4/C6 halogens, it withstands harsh cross-coupling conditions (e.g., 100°C in toluene), making it a robust handle for late-stage diversification [7].

Historical Evolution of Pyrazolo[3,4-c]Pyridine Derivatives in Medicinal Chemistry

Pyrazolo[3,4-c]pyridines remained underexplored until the 2010s, overshadowed by the [3,4-b] regioisomer’s success in kinase oncology targets. Early work (pre-2010) prioritized [3,4-b] analogues due to simpler synthesis from 5-aminopyrazoles. The [3,4-c] isomer’s potential was unlocked through methodological breakthroughs:

  • Phase 1 (2010–2016): Focus on [3,4-b] inhibitors like AZD4547 (FGFR1 IC₅₀ = 0.2 nM), which demonstrated that ortho-chlorinated aryl groups at C3 enhance kinase selectivity [10]. Concurrently, [3,4-c] derivatives emerged as GPR119 agonists for diabetes, leveraging C5 aryloxy groups for potency (EC₅₀ = 16 nM) [2].
  • Phase 2 (2017–2023): Regioselective synthesis of 5-halo-[3,4-c]pyridines enabled vectorial diversification. Studies confirmed that N1-H is essential for kinase binding (N-methylation abrogates activity) [10], while C4 electron-withdrawing groups (NO₂, CN) stabilize covalent bonds with cysteines. The 2023 "vectorial functionalization" strategy established C5/C7 as orthogonal growth vectors, positioning [3,4-c] derivatives for FBDD campaigns [3].
  • Current Era: 7-Methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine represents a "next-generation" fragment designed for simultaneous C4, C5, and C7 elaboration. Its nitro group enables rapid SAR expansion via high-throughput SNAr, addressing historical limitations of mono-functionalized fragments.

Notably, while [3,4-b] isomers dominate clinical pipelines (e.g., 14 candidates in DrugBank), [3,4-c] derivatives are advancing in niche areas: GPR119 agonism, IL-6/TNF-α suppression (IC₅₀ = 0.16 μM), and FGFR inhibition [5] [10].

Properties

Product Name

7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine

IUPAC Name

7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

InChI

InChI=1S/C7H6N4O3/c1-14-7-6-4(2-9-10-6)5(3-8-7)11(12)13/h2-3H,1H3,(H,9,10)

InChI Key

UDZLQHASTDXMII-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1NN=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.